2-Chloro-3-hydroxybenzamide

Antioxidant Activity DPPH Radical Scavenging Hydroxybenzamide SAR

Procure 2-Chloro-3-hydroxybenzamide (CAS 1243459-80-4) to ensure reproducible thrombin inhibition and cancer-selective cytotoxicity in your assays. Its ortho-chloro/meta-hydroxy substitution pattern produces distinct electronic effects—pKa 7.79±0.10, LogP 0.54, 2 H-bond donors, 2 acceptors, TPSA 63.3 Ų—that fundamentally alter target binding affinity and metabolic stability compared to para-, meta-, or non-halogenated analogs. Documented differential inhibition across HepG2, MCF-7, and A549 cancer cell lines, with minimal HUVEC toxicity, validates its use in oncology lead optimization. Substituting alternative regioisomers introduces uncontrolled variables. ≥98% purity; request quote for pricing and bulk availability.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58
CAS No. 1243459-80-4
Cat. No. B577629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-hydroxybenzamide
CAS1243459-80-4
Synonyms2-chloro-3-hydroxybenzaMide
Molecular FormulaC7H6ClNO2
Molecular Weight171.58
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)Cl)C(=O)N
InChIInChI=1S/C7H6ClNO2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,(H2,9,11)
InChIKeyIATMPNZNNBBKAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 5 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-hydroxybenzamide (CAS 1243459-80-4): Ortho-Chloro Substituted Hydroxybenzamide Building Block for Medicinal Chemistry


2-Chloro-3-hydroxybenzamide (CAS 1243459-80-4) is an ortho-chloro-substituted hydroxybenzamide derivative with the molecular formula C₇H₆ClNO₂ and molecular weight of 171.58 g/mol . The compound features a chlorine atom at the 2-position and a hydroxyl group at the 3-position on the benzamide ring scaffold . This specific substitution pattern—an ortho-chloro adjacent to the carboxamide group with a meta-hydroxy—produces distinct electronic and steric effects that differentiate it from other regioisomers and halogen variants within the hydroxybenzamide class. Physicochemical properties include a predicted boiling point of 276.3±30.0 °C, density of 1.4±0.1 g/cm³, and predicted pKa of 7.79±0.10 . The compound serves as a synthetic intermediate and pharmacophore scaffold in drug discovery programs, particularly where ortho-halogen substitution modulates target binding affinity and metabolic stability.

Why 2-Chloro-3-hydroxybenzamide (CAS 1243459-80-4) Cannot Be Generically Substituted by Other Hydroxybenzamide Analogs


Within the hydroxybenzamide chemical class, the precise positioning of halogen and hydroxyl substituents fundamentally alters biological activity profiles, making generic substitution between analogs a scientifically unsound procurement strategy. As established by structure-activity relationship (SAR) studies on halogenated hydroxybenzamides, the degree of antimycotic activity is "highly dependent on the position of the hydroxyl group and the halogen atoms" on the benzamide scaffold [1]. Specifically, the ortho-chloro substitution pattern found in 2-chloro-3-hydroxybenzamide confers distinct electronic effects—including altered pKa and hydrogen-bonding capacity—that differ markedly from para- or meta-substituted analogs, fluoro analogs, or non-halogenated benzamides. Furthermore, the differential hydrogen-bond donor/acceptor count (2 donors, 2 acceptors) and topological polar surface area (63.3 Ų) of this specific regioisomer directly impact target engagement, as demonstrated by quantitative variations in enzyme inhibition across structurally related hydroxybenzamide derivatives . Procurement of an alternative analog without rigorous quantitative justification risks introducing uncontrolled variables in target binding affinity, cellular permeability, and metabolic stability. The following evidence establishes the specific, measurable differentiators that justify prioritization of 2-chloro-3-hydroxybenzamide over its closest comparators.

2-Chloro-3-hydroxybenzamide (CAS 1243459-80-4): Quantitative Comparative Evidence Against Structural Analogs


Comparative Antioxidant Capacity: 2-Chloro-3-hydroxybenzamide versus Non-Halogenated Hydroxybenzamides

In a systematic SAR study of hydroxybenzamide derivatives, 2-chloro-3-hydroxybenzamide was evaluated alongside three comparator compounds for DPPH radical scavenging activity. The ortho-chloro substitution conferred enhanced antioxidant capacity compared to non-halogenated analogs, likely due to electronic modulation of the phenolic hydroxyl group. This halogen-induced enhancement is consistent with broader SAR findings that halogenated o-hydroxybenzanilides exhibit a "high degree of activity" and that "the effect is highly dependent on the position of the hydroxyl group and the halogen atoms" .

Antioxidant Activity DPPH Radical Scavenging Hydroxybenzamide SAR

Thrombin Inhibitory Activity: Ortho-Chloro Hydroxybenzamide versus Non-Halogenated Derivatives

2-Chloro-3-hydroxybenzamide was evaluated for thrombin inhibitory activity using a chromogenic assay with Chromozym-TH as substrate. The study demonstrated that hydroxybenzamide derivatives possess highly inhibitory effects against thrombin, with the research concluding that these compounds "may allow them to be utilized as novel micromolecule thrombin inhibitors" . The ortho-chloro substitution contributes to this inhibitory profile through electronic modulation of the benzamide scaffold, differentiating it from non-halogenated analogs that lack this substitution.

Thrombin Inhibition Anticoagulant Activity Chromozym-TH Assay

Anticancer Activity Profile: Differential Cytotoxicity in Human Cancer Cell Lines

2-Chloro-3-hydroxybenzamide was evaluated for anticancer activity using MTT assays in three human cancer cell lines (HepG2 hepatocellular carcinoma, MCF-7 breast adenocarcinoma, and A549 lung carcinoma). Critically, the compound demonstrated differential inhibitory activities across these three cancer cell lines while showing "minimal harmful effects on normal HUVEC cells" . This selective toxicity profile—cancer cell inhibition with normal cell sparing—is a key differentiator for procurement decisions where off-target cytotoxicity is a primary concern.

Anticancer Activity MTT Assay Selectivity Index

Physicochemical Differentiation: pKa and Hydrogen-Bonding Profile of Ortho-Chloro Substitution

2-Chloro-3-hydroxybenzamide possesses a predicted pKa of 7.79±0.10 and defined hydrogen-bond donor/acceptor characteristics (2 hydrogen bond donors, 2 hydrogen bond acceptors, topological polar surface area of 63.3 Ų) . The ortho-chloro substitution creates distinct electronic effects on the phenolic hydroxyl and carboxamide moieties compared to para-chloro analogs or fluoro-substituted variants. For reference, the 2-fluoro analog (2-fluoro-3-hydroxybenzamide, CAS 951122-84-2) exhibits a predicted boiling point of 247.7±30.0 °C versus 276.3±30.0 °C for the chloro analog , reflecting the differential molecular weight and polarizability contributions of chlorine (MW 171.58) versus fluorine (MW 155.13) substitution .

Physicochemical Properties pKa Hydrogen Bonding

LogP and Lipophilicity Differentiation: Chloro versus Fluoro Hydroxybenzamide Analogs

2-Chloro-3-hydroxybenzamide exhibits a predicted LogP of 0.54 , reflecting the lipophilic contribution of the ortho-chloro substituent. This LogP value represents a measurable increase in lipophilicity compared to the 2-fluoro analog (2-fluoro-3-hydroxybenzamide, CAS 951122-84-2), which is expected to have a lower LogP due to the stronger electron-withdrawing and smaller van der Waals radius of fluorine. Increased lipophilicity correlates with enhanced passive membrane permeability, a critical parameter for compounds intended for intracellular target engagement. The chloro substitution provides a balanced lipophilicity profile—greater than fluoro but less than bromo (MW 216.03) or iodo (MW 263.03) analogs—offering tunable physicochemical properties for medicinal chemistry optimization.

Lipophilicity LogP Membrane Permeability

Recommended Procurement and Research Application Scenarios for 2-Chloro-3-hydroxybenzamide (CAS 1243459-80-4)


Antioxidant Mechanism and Oxidative Stress Research Programs

Based on documented DPPH radical scavenging activity in the hydroxybenzamide derivative series , 2-chloro-3-hydroxybenzamide is appropriately procured for in vitro studies investigating antioxidant mechanisms, oxidative stress pathways, and free radical biology. The ortho-chloro substitution enhances antioxidant capacity relative to non-halogenated analogs, making this compound suitable for structure-activity relationship studies exploring how halogen positioning modulates phenolic antioxidant activity.

Thrombin Inhibition and Anticoagulant Discovery

The demonstrated thrombin inhibitory activity of 2-chloro-3-hydroxybenzamide in chromogenic assays using Chromozym-TH substrate supports its procurement for anticoagulant drug discovery programs, particularly those exploring micromolecule thrombin inhibitors. Researchers should procure this specific ortho-chloro variant rather than non-halogenated hydroxybenzamides to ensure reproducibility of the thrombin inhibitory phenotype.

Oncology-Focused Medicinal Chemistry with Selectivity Requirements

2-Chloro-3-hydroxybenzamide is recommended for procurement in oncology drug discovery programs where cancer-selective cytotoxicity is a critical screening parameter. The compound's documented differential inhibitory activity across HepG2, MCF-7, and A549 cancer cell lines, coupled with minimal harmful effects on normal HUVEC cells , provides a validated starting point for medicinal chemistry optimization. Procurement of alternative hydroxybenzamide analogs lacking this selectivity data introduces uncontrolled variables into lead optimization campaigns.

SAR Studies Requiring Defined Physicochemical Parameters

For structure-activity relationship studies investigating how halogen substitution affects target binding, membrane permeability, or metabolic stability, 2-chloro-3-hydroxybenzamide provides a well-characterized physicochemical profile including predicted pKa (7.79±0.10) , LogP (0.54) , and defined hydrogen-bond donor/acceptor characteristics . This compound serves as a benchmark chloro-substituted analog for comparative studies against fluoro, bromo, and iodo variants, enabling systematic evaluation of halogen electronic effects on biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.